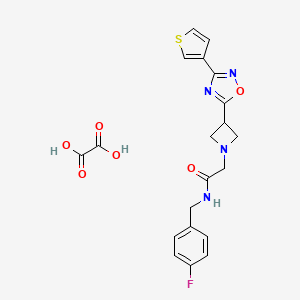(prop-2-yn-1-yl)amine CAS No. 1241552-60-2](/img/structure/B2665285.png)
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine, also known as FPEMPA, is a chemical compound that belongs to the family of phenylethylamines. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and cognitive function. FPEMPA has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine exerts its pharmacological effects by selectively activating the mGluR5 receptor, which is predominantly expressed in the central nervous system. Activation of mGluR5 leads to the modulation of various intracellular signaling pathways, including the activation of protein kinase C and the inhibition of adenylyl cyclase. These signaling pathways are involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, in various brain regions, including the hippocampus and prefrontal cortex. It has also been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and motivation.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is its high selectivity and potency for the mGluR5 receptor, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
Future research on [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine could focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Additionally, further studies could investigate the underlying mechanisms of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Finally, the development of more potent and selective mGluR5 agonists could lead to the development of more effective treatments for these disorders.
Synthesis Methods
The synthesis of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine involves several steps, including the preparation of the starting materials and the coupling reaction between them. The most commonly used method for the synthesis of [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine is the one-pot procedure, which involves the reaction of 2-fluorophenol with propargyl bromide to form 2-(2-fluorophenoxy)prop-2-yn-1-ol. This intermediate is then reacted with methylamine and propargyl bromide to yield [2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine.
Scientific Research Applications
[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function, enhance synaptic plasticity, and reduce the symptoms of these disorders in preclinical models.
properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-8-14(2)9-10-15-12-7-5-4-6-11(12)13/h1,4-7H,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBCUPBBECGBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)


![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)
![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)
![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)


![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)
![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)
